2-(2-Aminophenyl)-8-hydroxy-6-methoxyquinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as Lewis acids, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological and chemical properties .
Scientific Research Applications
2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function and leading to biological effects such as apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A simpler analog that lacks the quinoline structure but shares some chemical properties.
6-Methoxyquinoline: Another quinoline derivative with similar structural features but different functional groups.
Quinoline-5,8-diol: A compound with a similar quinoline core but different substituents.
Uniqueness
2-(2-Aminophenyl)-6-methoxyquinoline-5,8-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
61472-45-5 |
---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(2-aminophenyl)-6-methoxyquinoline-5,8-diol |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-8-13(19)15-10(16(14)20)6-7-12(18-15)9-4-2-3-5-11(9)17/h2-8,19-20H,17H2,1H3 |
InChI Key |
CBYSBEKMLMXNJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.